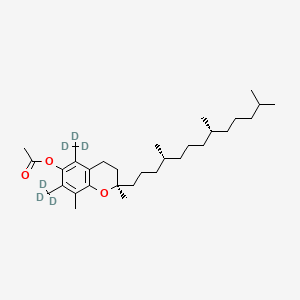
3-Etinil-anilina-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynylaniline-d4: is a deuterated analog of 3-Ethynylaniline, a compound characterized by the presence of an ethynyl group attached to an aniline ring. The deuterium atoms in 3-Ethynylaniline-d4 replace the hydrogen atoms, making it useful in various analytical and research applications. This compound is often used as a reference standard in analytical chemistry and has applications in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethynylaniline-d4 is used as a reagent in the synthesis of complex organic molecules, including benzoxazine monomers and other heterocyclic compounds .
Biology: In biological research, 3-Ethynylaniline-d4 is used as a reference standard in mass spectrometry and other analytical techniques to study metabolic pathways and enzyme activities .
Medicine: The compound is used in the synthesis of pharmaceuticals, including the multi-step synthesis of erlotinib hydrochloride, a drug used in cancer treatment .
Industry: In the industrial sector, 3-Ethynylaniline-d4 is used in the production of polymers and other advanced materials with specific properties .
Mecanismo De Acción
Target of Action
3-Ethynylaniline-d4 is a deuterated derivative of 3-Ethynylaniline . It is primarily used as a biochemical reagent in life science research It is known to be used in the synthesis of various compounds, suggesting its role in interacting with multiple molecular targets .
Mode of Action
The mode of action of 3-Ethynylaniline-d4 involves its interaction with its targets through chemical reactions. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields .
Biochemical Pathways
Given its role as a click chemistry reagent, it is likely involved in the synthesis of various biochemical compounds .
Result of Action
The molecular and cellular effects of 3-Ethynylaniline-d4’s action depend on the specific biochemical reactions it is involved in. As a click chemistry reagent, it can contribute to the synthesis of various compounds, potentially leading to diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 3-Ethynylaniline-d4 can be influenced by various environmental factors. These may include the specific experimental conditions, such as temperature, pH, and the presence of other chemical reagents. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability.
Análisis Bioquímico
Biochemical Properties
3-Ethynylaniline-d4 interacts with various biomolecules in biochemical reactions. The Alkyne group in 3-Ethynylaniline-d4 can react with molecules containing Azide groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction is a cornerstone of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.
Molecular Mechanism
At the molecular level, 3-Ethynylaniline-d4 exerts its effects through its Alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction allows for the creation of complex molecules from simpler ones, potentially influencing enzyme activity, biomolecular interactions, and gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethynylaniline-d4 can be synthesized through the reduction of 3-ethynylnitrobenzene-d4. The reduction process typically involves the use of reducing agents such as stannous chloride dihydrate or hydrazinium hydroxide solution in the presence of ethanol .
Industrial Production Methods: Industrial production of 3-Ethynylaniline-d4 involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring that the deuterated compound meets the required standards for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynylaniline-d4 undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The nitro group in the precursor can be reduced to form the amine group.
Substitution: The ethynyl group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as stannous chloride dihydrate and hydrazinium hydroxide solution are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of 3-Ethynylaniline-d4 from 3-ethynylnitrobenzene-d4.
Substitution: Formation of various substituted aniline derivatives.
Comparación Con Compuestos Similares
- 4-Ethynylaniline
- 2-Ethynylaniline
- Propargylamine
- 4-Ethynylanisole
- 4-Ethynyltoluene
Comparison: 3-Ethynylaniline-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications where isotopic labeling is required. Compared to its non-deuterated analogs, 3-Ethynylaniline-d4 provides enhanced stability and precision in mass spectrometry and other analytical techniques .
Propiedades
Número CAS |
1794883-73-0 |
|---|---|
Fórmula molecular |
C8H7N |
Peso molecular |
121.175 |
Nombre IUPAC |
2,3,4,6-tetradeuterio-5-ethynylaniline |
InChI |
InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i3D,4D,5D,6D |
Clave InChI |
NNKQLUVBPJEUOR-LNFUJOGGSA-N |
SMILES |
C#CC1=CC(=CC=C1)N |
Sinónimos |
(3-Ethynylphenyl)amine-d4; (m-Aminophenyl)acetylene-d4; 1-Amino-3-ethynylbenzene-d4; 3-Acetylenylaniline-d4; 3-Amino-1-ethynylbenzene-d4; 3-Ethynylaniline-d4; 3-Ethynylbenzenamine-d4; m-Ethynylaniline-d4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)


![1-{Bicyclo[1.1.1]pentan-1-YL}propan-2-one](/img/structure/B588481.png)
![D-[UL-13C5]Ribose](/img/structure/B588482.png)




![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)




